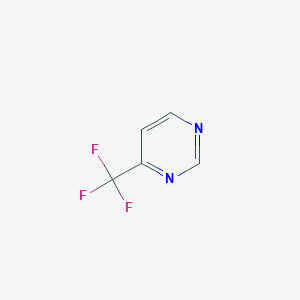

4-(Trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Agrochemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. gsconlinepress.comwjahr.com Its derivatives are not merely synthetic curiosities but are fundamental to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. gsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents and agrochemicals. researchgate.netnih.gov

In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. gsconlinepress.comresearchgate.netcore.ac.uk The synthetic versatility of the pyrimidine ring allows for extensive functionalization at its various positions, enabling chemists to fine-tune the molecule's properties to interact with a wide range of biological targets. researchgate.netcore.ac.uk This has led to the development of numerous clinically successful drugs. gsconlinepress.com

The applications of pyrimidine derivatives also extend significantly into agrochemical research. nih.gov They are utilized as active ingredients in pesticides, herbicides, and plant growth regulators. nih.govekb.eg The ability of the pyrimidine core to interact with biological systems in pests and plants, combined with the potential for chemical modification to enhance potency and selectivity, underscores its importance in developing new solutions for crop protection and management. nih.gov

The Role of the Trifluoromethyl Group in Enhancing Bioactivity and Physicochemical Properties

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their properties. advanceseng.comresearchgate.net This small functional group, consisting of a carbon atom bonded to three fluorine atoms, imparts a unique set of characteristics that can dramatically enhance the biological activity and physicochemical profile of a parent compound. advanceseng.comresearchgate.net

The trifluoromethyl group is also known to increase the lipophilicity, or fat-solubility, of a molecule. advanceseng.com This is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. Enhanced lipophilicity can improve a molecule's ability to cross cell membranes and reach its intended target. advanceseng.com

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group resistant to enzymatic degradation. researchgate.net This increased metabolic stability can lead to a longer duration of action for a drug, reducing the required dosage frequency. researchgate.net The strategic placement of a -CF3 group can also block sites on a molecule that are susceptible to metabolic breakdown.

The trifluoromethyl group can also influence the binding affinity of a molecule to its target protein. advanceseng.com It can participate in various non-covalent interactions, including dipole-dipole and van der Waals forces, which can contribute to a stronger and more selective binding event.

Overview of Research Trajectories and Applications of 4-(Trifluoromethyl)pyrimidine

The convergence of the versatile pyrimidine scaffold and the advantageous properties of the trifluoromethyl group in the form of this compound has spurred significant research interest. This has led to the exploration of its potential in a variety of applications, primarily in the fields of medicinal chemistry and agrochemicals. nih.govadvanceseng.com

Research into this compound and its derivatives has largely focused on synthesizing new analogues and evaluating their biological activities. nih.govfrontiersin.org For instance, studies have explored the synthesis of novel this compound derivatives bearing amide moieties and have tested their antifungal, insecticidal, and anticancer properties. nih.gov Other research has focused on developing 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential antiproliferative agents. nih.gov

The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors. nih.govfrontiersin.org Researchers are continuously developing more efficient and selective synthetic methodologies to access a wider range of derivatives for biological screening. nih.govrsc.org This includes strategies for the direct and chemoselective modification of the pyrimidine ring. nih.gov

The biological evaluation of these compounds has revealed promising activities. For example, some derivatives have shown notable in vitro activity against various fungal pathogens, insect pests, and cancer cell lines. nih.gov The trifluoromethyl group is often credited with enhancing the potency of these compounds compared to their non-fluorinated counterparts. sioc-journal.cn

The table below provides a summary of the key properties and research areas related to this compound and its constituent functional groups.

| Feature | Description | Significance in Research |

| Pyrimidine Core | A six-membered heterocyclic aromatic ring with two nitrogen atoms. gsconlinepress.com | A versatile scaffold for synthesizing biologically active molecules. researchgate.net Found in numerous pharmaceuticals and agrochemicals. gsconlinepress.comnih.gov |

| Trifluoromethyl Group (-CF3) | A functional group consisting of a carbon atom bonded to three fluorine atoms. advanceseng.com | Enhances lipophilicity, metabolic stability, and binding affinity of molecules. advanceseng.comresearchgate.net |

| This compound | A pyrimidine ring substituted with a trifluoromethyl group at the 4-position. | A key building block for creating novel compounds with potential applications in medicine and agriculture. nih.govsmolecule.com |

| Research Applications | Synthesis of new derivatives and evaluation of their biological activities. | Investigated for antifungal, insecticidal, anticancer, and antiviral properties. nih.govsmolecule.com |

Advanced Synthetic Routes to this compound and its Key Intermediates

The construction of the this compound scaffold and its precursors relies on several advanced synthetic methodologies. These routes are designed to efficiently incorporate the trifluoromethyl group and build the heterocyclic pyrimidine ring system.

Condensation reactions are a cornerstone in the synthesis of pyrimidine rings. These reactions typically involve the formation of the core heterocyclic structure by combining smaller precursor molecules. A common approach is the reaction of a β-keto ester containing a trifluoromethyl group with urea (B33335) or an amidine derivative under acidic or basic conditions. acs.orgnih.gov For instance, trifluoromethyl β-keto esters can be treated with urea to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine (B16536) derivatives. acs.org

Another significant method is the Biginelli reaction, a one-pot multicomponent cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea. jocpr.com This method has been adapted for synthesizing complex pyrimidine derivatives, such as N-(2-chloro-4-(trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide, by reacting N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with substituted benzaldehydes and urea in the presence of an acid catalyst like HCl. jocpr.com

The synthesis of spiro-chromeno[4,3-d]pyrimidines containing a 4-(trifluoromethyl) group has been achieved through the cyclocondensation of 2,2,2-trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones with various amidine salts, producing yields between 60-95%. nih.gov Similarly, 6-aryl-2-azido-4-(trifluoromethyl)pyrimidine derivatives can be synthesized from the [3+3] cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-buten-2-ones with 2-aminotetrazole monohydrate. researchgate.net

| Precursors | Condensing Agent | Product Type | Reference |

| Methyl or trifluoromethyl β-keto esters | Urea | 2-Hydroxy-4-methyl/trifluoromethylpyrimidine-6-carboxylate | acs.org |

| N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, Substituted benzaldehyde | Urea | N-(2-chloro-4-(trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide | jocpr.com |

| 2,2,2-trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones | Amidine salts | 2,5-substituted 4-(trifluoromethyl)-spirochromeno[4,3-d]pyrimidines | nih.gov |

| 1,1,1-Trifluoro-4-methoxy-3-buten-2-ones | 2-Aminotetrazole | 6-Aryl-2-azido-4-(trifluoromethyl)pyrimidines | researchgate.net |

Cyclization reactions are fundamental to forming the pyrimidine ring. These reactions can be categorized based on the fragments that come together to form the ring, such as [4+2] or [3+3] cycloadditions. mdpi.com An aza-Michael addition followed by intramolecular cyclization and a dehydrohalogenation/dehydration cascade is one such pathway, reacting trifluorinated 2-bromoenones with amidines to yield trifluoromethylated pyrimidines. organic-chemistry.org This strategy offers high selectivity under mild conditions. mdpi.comorganic-chemistry.org

A methodology for preparing 2-trifluoromethylpyrimidines involves the cyclization of 2-trifluoromethyl-1,3-diazabutadienes, which are themselves prepared from the condensation of trifluoroacetamidine (B1306029) with amide acetals. mdpi.com Another approach utilizes an inverse electron-demand Diels-Alder reaction, where ketones react with 1,3,5-triazine, catalyzed by an organocatalyst or trifluoroacetic acid (TFA), to form substituted pyrimidines. mdpi.com

One-pot multicomponent reactions often leverage cyclization as the final step. For example, a strategy for synthesizing 5-trifluoromethyl pyrimidine derivatives has been developed to avoid the selectivity issues associated with direct trifluoromethylation. wiley.comresearchgate.net

| Reaction Type | Key Reactants | Key Features | Reference |

| Aza-Michael addition-intramolecular cyclization | Trifluorinated 2-bromoenones, Amidines | High selectivity, mild conditions | organic-chemistry.org |

| [4+2] Cycloaddition | 2-Trifluoromethyl-1,3-diazabutadienes | Forms 2-trifluoromethylpyrimidines | mdpi.com |

| Inverse electron-demand Diels-Alder | Ketones, 1,3,5-Triazine | Organocatalytic or TFA-catalyzed, high regioselectivity | mdpi.com |

| One-pot multicomponent reaction | Various precursors | Avoids challenges of direct trifluoromethylation, high tolerance for functional groups | wiley.comresearchgate.net |

Catalysis plays a crucial role in enhancing the efficiency and selectivity of pyrimidine synthesis. Both metal-based and organocatalytic systems are employed. Copper catalysts are frequently used in Ullmann-type reactions, which involve the coupling of aryl halides with various nucleophiles like amines, phenols, or thiols to form substituted pyrimidines. nih.govorganic-chemistry.orgwikipedia.org For instance, an efficient Ullmann-type coupling of amines to a 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor was achieved using CuI with a carbazole-based ligand, often accelerated by microwave heating. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also vital for introducing aryl or other substituents onto the pyrimidine ring. vulcanchem.com Furthermore, iron complexes have been developed as eco-friendly catalysts for constructing trisubstituted pyrimidines under mild aerobic conditions. organic-chemistry.org Organocatalysis is also prominent, particularly in inverse electron-demand Diels-Alder reactions for pyrimidine synthesis. mdpi.com

A traditional and industrially significant method for introducing trifluoromethyl groups onto aromatic rings is through a halogen-fluorine (Halex) exchange reaction. jst.go.jpnih.gov This process typically involves starting with a trichloromethyl-substituted pyrimidine and treating it with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or sulfur tetrafluoride (SF4), to replace the chlorine atoms with fluorine. researchgate.netgoogle.com

These reactions are often conducted at high temperatures and may require a catalyst. jst.go.jpnih.gov For example, the synthesis of trifluoromethylpyridines, a related class of compounds, can be achieved through simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C with transition metal-based catalysts. jst.go.jpnih.gov While effective, these methods can suffer from harsh reaction conditions and the use of toxic reagents. researchgate.net

Direct trifluoromethylation involves the introduction of a -CF3 group onto a pre-existing pyrimidine ring. This late-stage functionalization is highly desirable in medicinal chemistry. One notable method is the copper-mediated trifluoromethylation of halogenated pyrimidine precursors. nih.govrsc.org For instance, 5-iodouridine (B31010) derivatives can be directly trifluoromethylated using trifluoromethyl iodide and copper powder. rsc.org

A more recent protocol utilizes Chen's reagent (methyl fluorosulfonyldifluoroacetate) for the trifluoromethylation of 5-iodo pyrimidine nucleosides. nih.gov This reaction can be significantly accelerated using microwave irradiation, offering a simple and high-yielding route to 5-trifluoromethyl pyrimidine nucleosides. nih.gov While direct trifluoromethylation is powerful, it can present challenges regarding regioselectivity, sometimes necessitating the development of one-pot multicomponent strategies that build the ring with the trifluoromethyl group already in place. wiley.comresearchgate.net

| Substrate | Trifluoromethylating Agent | Catalyst/Mediator | Conditions | Product | Reference |

| 5-Iodouridine derivatives | Trifluoromethyl iodide (CF3I) | Copper powder | N/A | 5-Trifluoromethyluridine derivatives | rsc.org |

| 5-Iodo pyrimidine nucleosides | Chen's reagent | Copper | Microwave irradiation | 5-Trifluoromethyl pyrimidine nucleosides | nih.gov |

Continuous flow technology offers significant advantages for the synthesis of this compound and its analogs, including precise control over reaction parameters, enhanced safety, and improved scalability. ljmu.ac.ukacs.org This methodology is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. ljmu.ac.uk

A continuous flow protocol has been developed for the regioselective arylation of related heterocycles like 4-(trifluoromethyl)pyridine. ljmu.ac.uk The process involves a telescoped sequence of metalation, zincation, and Negishi cross-coupling, achieving high yields in short residence times (5-15 minutes). ljmu.ac.uk The ability to precisely control temperature in flow reactors is critical for managing exothermic organometallic reactions. ljmu.ac.uk Similarly, automated and scalable continuous-flow routes have been established for synthesizing various trifluoromethylated heterocycles, demonstrating high yields and broad functional-group tolerance under mild conditions. acs.org Industrial-scale production may also employ continuous flow reactors to optimize efficiency and purity. evitachem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDUWMJFLCNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567853 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136547-16-5 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethyl Pyrimidine

The inherent chemical properties of the 4-(trifluoromethyl)pyrimidine scaffold, characterized by the strong electron-withdrawing nature of the trifluoromethyl group, render it a versatile platform for a variety of chemical modifications. vulcanchem.comvulcanchem.com This section details the key synthetic methodologies employed to functionalize the this compound core, including nucleophilic substitution, cross-coupling, metalation, and carbonylation reactions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Trifluoromethyl)pyrimidine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the molecule's carbon-hydrogen framework and directly observe the influential trifluoromethyl group.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For the pyrimidine (B1678525) ring, the chemical shifts of its protons are significantly influenced by the electron-withdrawing nature of the nitrogen atoms and the trifluoromethyl substituent. smolecule.com In derivatives of trifluoromethyl pyrimidine, protons on the heterocyclic ring typically resonate in the aromatic region of the spectrum. vulcanchem.com For instance, in a related compound, 4-methoxy-2-(trifluoromethyl)pyrimidine (B13941062), the proton at the 5-position appears as a doublet at δ 6.86 ppm, while the proton at the 6-position is observed as a doublet at δ 8.52 ppm. rsc.org Similarly, for 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline, the pyrimidine protons are found as singlets at δ 8.94 ppm and δ 7.29 ppm. nih.gov These distinct signals confirm the substitution pattern on the pyrimidine ring.

Table 1: Representative ¹H NMR Data for Trifluoromethyl Pyrimidine Derivatives

| Compound | Solvent | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 4-methoxy-2-(trifluoromethyl)pyrimidine rsc.org | CDCl₃ | H-5 | 6.86 | d |

| H-6 | 8.52 | d | ||

| 5-chloro-2-(trifluoromethyl)pyrimidine rsc.org | CDCl₃ | H-4, H-6 | 8.96 | s |

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline nih.gov | DMSO-d₆ | Pyrimidine-H | 8.94 | s |

d = doublet, s = singlet. Data sourced from cited references.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In this compound derivatives, the carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts. nih.gov A key diagnostic feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl carbon (—CF₃). This carbon atom appears as a distinct quartet due to scalar coupling with the three attached fluorine atoms (¹JC-F). nih.govfrontiersin.org For example, in 4-methoxy-2-(trifluoromethyl)pyrimidine, the CF₃ carbon appears as a quartet at δ 119.4 ppm with a large coupling constant (J = 274 Hz), while the carbon attached to the CF₃ group (C-4) shows a quartet at δ 156.5 ppm with a smaller coupling constant (J = 37 Hz). rsc.org This characteristic splitting pattern is a definitive indicator of the trifluoromethyl group's presence. frontiersin.org

Table 2: Representative ¹³C NMR Data for Trifluoromethyl Pyrimidine Derivatives

| Compound | Solvent | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (JC-F, Hz) |

|---|---|---|---|---|

| 4-methoxy-2-(trifluoromethyl)pyrimidine rsc.org | CDCl₃ | CF₃ | 119.4 | q (J = 274) |

| C4 | 156.5 | q (J = 37) | ||

| C5 | 110.7 | s | ||

| C6 | 157.5 | s | ||

| C2 | 170.4 | s | ||

| 5-chloro-2-(trifluoromethyl)pyrimidine rsc.org | CDCl₃ | CF₃ | 119.4 | q (J = 274) |

| C2 | 154.6 | q (J = 37) | ||

| C5 | 134.1 | s | ||

| C4, C6 | 156.7 | s | ||

| 4-((6-Trifluoromethyl)pyrimidin-4-yl)oxy)aniline nih.gov | DMSO-d₆ | CF₃ | 121.82 | q (J = 272.7) |

q = quartet, s = singlet. Data sourced from cited references.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound and its derivatives, ¹⁹F NMR is invaluable for confirming the presence and electronic environment of the trifluoromethyl group. researchgate.net Typically, the three equivalent fluorine atoms of the —CF₃ group give rise to a sharp singlet in the spectrum due to rapid rotation around the C-C bond. rsc.org The chemical shift of this singlet is characteristic of the trifluoromethyl group attached to a pyrimidine ring. For instance, the ¹⁹F NMR spectrum of 4-methoxy-2-(trifluoromethyl)pyrimidine shows a singlet at δ -71.09 ppm, while for 5-chloro-2-(trifluoromethyl)pyrimidine, the signal appears at δ -70.04 ppm. rsc.org These values, reported relative to an external standard like CFCl₃, provide definitive evidence for the trifluoromethyl moiety. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which helps in confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. nih.govccspublishing.org.cn

The fragmentation of trifluoromethyl-substituted pyrimidines under mass spectrometry analysis often involves the loss of the trifluoromethyl group or fluorine atoms. smolecule.com The molecular ion peak [M]⁺ is observed, confirming the molecular weight. smolecule.com Common fragmentation pathways include the cleavage of the C-C bond to lose a ·CF₃ radical, leading to a significant [M-69]⁺ fragment ion, corresponding to the loss of 69 mass units. smolecule.com Further fragmentation of the pyrimidine ring can also occur, providing additional structural information. smolecule.com For example, the HRMS data for N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed the [M+Na]⁺ ion at m/z 382.07725, which is consistent with its calculated molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm its key structural features. vandanapublications.com The most prominent bands are those associated with the trifluoromethyl group and the pyrimidine ring.

The C-F stretching vibrations of the trifluoromethyl group give rise to very strong and characteristic absorptions in the 1350–1100 cm⁻¹ region of the spectrum. vulcanchem.commdpi.comsmolecule.com Additionally, the aromatic C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1600–1450 cm⁻¹ range. smolecule.com The presence of these specific bands in an IR spectrum serves as strong evidence for the this compound structure. vandanapublications.com

Table 3: Characteristic IR Absorption Bands for Trifluoromethyl Pyrimidine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F (in CF₃) | Stretching | 1350 - 1100 | Strong |

| Pyrimidine Ring | C=N, C=C Stretching | 1600 - 1450 | Medium to Strong |

Data compiled from generalized values and specific findings in cited literature. vulcanchem.commdpi.comsmolecule.com

X-ray Diffraction for Crystal Structure Determination

While NMR, MS, and IR spectroscopy provide crucial data on connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of a molecule's three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in a crystalline sample. researchgate.net

For several derivatives of this compound, X-ray crystallography has been used to confirm their structures unequivocally. nih.govccspublishing.org.cnmdpi.comscientific.net These studies reveal that the pyrimidine ring is typically planar, as expected for an aromatic system. scientific.net The analysis also provides exact measurements of the C-F bond lengths and the geometry of the trifluoromethyl group. For example, the crystal structure of N-(4-chloro-3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (a derivative) was determined to be monoclinic, confirming the connectivity and spatial orientation of the pyrimidine and benzamide (B126) subunits. nih.gov Such analyses are crucial for validating the structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state. ccspublishing.org.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV light induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The pyrimidine ring itself is the primary chromophore, exhibiting characteristic electronic transitions that are modulated by the presence of the trifluoromethyl substituent.

While specific, detailed experimental UV-Vis absorption data for this compound is not extensively documented in readily available scientific literature, the spectral characteristics can be inferred from the well-understood behavior of the pyrimidine core and the electronic effects of the -CF3 group.

Detailed Research Findings

The electronic spectrum of the parent pyrimidine molecule in various solvents shows two main absorption bands corresponding to distinct electronic transitions:

π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For pyrimidine, these transitions typically occur in the region of 240-250 nm.

n→π* Transitions: These are lower-intensity (often termed "forbidden") transitions involving the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. In pyrimidine, this transition is observed as a weaker band or shoulder at longer wavelengths, typically around 270-300 nm.

The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring significantly influences these transitions. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, -I). This has predictable consequences on the electronic absorption spectrum:

Effect on n→π* Transitions: Electron-withdrawing substituents stabilize the non-bonding orbitals of the nitrogen atoms to a lesser extent than the π* orbitals. This stabilization of the ground state is expected to increase the energy gap for the n→π* transition. Consequently, a hypsochromic shift (blue shift, to a shorter wavelength) of the n→π* absorption band is anticipated for this compound compared to unsubstituted pyrimidine. ijcrt.org

Effect on π→π* Transitions: The electron-withdrawing nature of the -CF3 group also affects the π-system, generally leading to a stabilization of both the ground and excited states. The net effect on the π→π* transition can be a slight hypsochromic or bathochromic shift, but a hypsochromic shift is more commonly observed for strongly deactivating groups on such heterocyclic systems. ijcrt.org

In more complex derivatives where the trifluoromethyl-pyrimidine moiety is part of a larger conjugated system, intramolecular charge transfer (ICT) bands can appear at much longer wavelengths (e.g., 340–420 nm), though these are characteristic of the entire molecule's electronic system rather than the pyrimidine core alone. mdpi.com

The table below summarizes the typical absorption data for the parent pyrimidine chromophore, which serves as a baseline for understanding the spectrum of its trifluoromethyl derivative.

Interactive Data Table: UV-Vis Absorption Data for Pyrimidine in Different Solvents

| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) |

| Cyclohexane | π→π | 243 | 2000 |

| n→π | 298 | 320 | |

| Ethanol | π→π | 243 | 2800 |

| n→π | 271 | 460 | |

| Water | π→π | 243 | 3100 |

| n→π | 270 | 500 |

Note: Data for pyrimidine is illustrative. The presence of the 4-(trifluoromethyl) group is expected to cause hypsochromic (blue) shifts, particularly for the n→π* transition.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Trifluoromethyl)pyrimidine, DFT calculations have been instrumental in predicting a variety of molecular properties. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Global Reactive Descriptors Analysis

Global reactivity descriptors are crucial for understanding the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govmdpi.com For pyrimidine (B1678525) derivatives, these descriptors help in predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Global Reactive Descriptors for a Related Pyrimidine Derivative (ETP5C)

| Parameter | Value (Gas Phase) | Value (DMSO Phase) |

|---|---|---|

| EHOMO (eV) | -6.6423 | -6.5090 |

| ELUMO (eV) | -2.0168 | -2.0927 |

| Energy Gap (ΔE) (eV) | 4.6255 | 4.4163 |

| Ionization Potential (I) | 6.6423 | 6.5090 |

| Electron Affinity (A) | 2.0168 | 2.0927 |

| Hardness (η) | 2.3127 | 2.2081 |

| Softness (S) | 0.4323 | 0.4528 |

| Electronegativity (χ) | 4.3295 | 4.3008 |

| Chemical Potential (μ) | -4.3295 | -4.3008 |

| Electrophilicity Index (ω) | 4.0519 | 4.1857 |

Data derived from a study on Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C). nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. physchemres.org The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

Red/Yellow regions: Indicate negative potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around nitrogen atoms in the pyrimidine ring. physchemres.orgcurresweb.com

Blue regions: Indicate positive potential and are prone to nucleophilic attack. These regions are electron-deficient. physchemres.orgcurresweb.com

Green regions: Represent neutral or zero potential areas. researchgate.net

For pyrimidine derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, including hydrogen bonding. nih.govdergipark.org.tr

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are often in good agreement with experimental spectra, aiding in the assignment of signals. dergipark.org.tr

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. acs.org The calculated frequencies and intensities are used to simulate the IR spectrum, which can be compared with experimental FT-IR spectra to identify characteristic vibrational modes. researchgate.netacs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netrsc.org It calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π*. nih.govscience.gov

Non-Linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. journaleras.com DFT calculations can predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value suggests that the molecule has significant NLO activity. journaleras.com For pyrimidine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties by facilitating intramolecular charge transfer. nih.govacs.org The calculated β value is often compared to that of a standard NLO material like urea (B33335) for reference. journaleras.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.info This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govd-nb.info

For this compound and its derivatives, molecular docking studies are performed to investigate their potential as inhibitors of various biological targets. The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Docking the optimized geometry of the ligand into the active site of the protein.

Scoring the different binding poses to identify the most stable ligand-receptor complex, which is typically the one with the lowest binding energy. d-nb.info

Analyzing the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. d-nb.info

Studies on related pyrimidine derivatives have shown their potential to bind to various enzymes and receptors, suggesting their promise in medicinal chemistry. For example, pyrimidine derivatives have been docked into the active sites of targets like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), revealing key binding interactions that could be exploited for drug design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For pyrimidine derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of more potent and selective molecules.

While specific QSAR studies focusing solely on this compound are not common, it is an important scaffold and substituent in broader QSAR analyses of pyrimidine derivatives. The trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyrimidine ring, which is a key determinant of its interaction with biological targets. The strong electron-withdrawing nature of the -CF3 group can enhance binding affinity and metabolic stability.

QSAR studies on related halogenated pyrimidine derivatives have been performed to predict their activity as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in cells. nih.govbenthamdirect.com In these studies, a range of molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Machine learning algorithms, such as the modified bee algorithm or support vector machines, are then used to select the most relevant descriptors and build a predictive model. nih.govnih.gov

For a series of pyrimidine derivatives that includes this compound, the following types of descriptors would be critical for developing a robust QSAR model:

Electronic Descriptors: Parameters like the dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The trifluoromethyl group's effect on the LUMO energy can indicate a compound's susceptibility to nucleophilic attack, which is often relevant for its mechanism of action. dergipark.org.trjrespharm.com

Steric Descriptors: Molecular weight, volume, and surface area help to define the size and shape requirements for a ligand to fit into a biological receptor's binding site.

Topological Descriptors: These describe the connectivity of atoms within the molecule and are used to quantify its structural features.

A typical QSAR model is represented by a linear or non-linear equation. For instance, a study on pyrimidine derivatives as antimalarial agents yielded a model where the biological activity (Log pMIC) was dependent on the charges on specific carbon atoms (qC7, qC9, qC12, qC13) and the LUMO energy. dergipark.org.trjrespharm.com

| Hydrophobic | LogP (Partition Coefficient) | The trifluoromethyl group generally increases the lipophilicity of a molecule, affecting its solubility and ability to cross cell membranes. |

The ultimate goal of these QSAR studies is to create models with high predictive power, validated through internal (e.g., leave-one-out cross-validation) and external validation sets, to reliably screen new, unsynthesized compounds. nih.govacs.org

Mechanistic Computational Studies

Mechanistic computational studies employ quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, to investigate reaction mechanisms, molecular geometries, and electronic structures. These studies provide a detailed picture of molecular behavior at the atomic level.

For derivatives of this compound, computational studies have been used to:

Analyze Electronic Properties and Aromaticity: The bond lengths within the pyrimidine ring of derivatives have been analyzed to assess electronic resonance and aromatic character. researchgate.net

Investigate Reaction Mechanisms: Computational methods are used to explore the pathways of chemical reactions. For example, studies on the hydrogenation of related trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines, which can yield 2-aminopyrimidines, help to understand the preference for certain products over others. researchgate.net The trifluoromethyl group has been shown to have a unique influence on reaction paths, for instance, by stabilizing the pyrimidine ring and facilitating cyclization reactions at lower temperatures in certain syntheses.

Study Tautomerism: The equilibrium between different tautomeric forms, such as the azide-tetrazole tautomerism in 2-azido-4-(trifluoromethyl)-6-R-pyrimidines, has been investigated using NMR spectroscopy and computational chemistry. These studies help to determine which tautomer is more stable in the solid state and in different solvents. researchgate.net

A key aspect of these studies is the calculation of quantum chemical parameters that describe the molecule's reactivity.

Table 2: Key Parameters from Mechanistic Computational Studies of Trifluoromethyl-Pyrimidine Derivatives

| Parameter | Computational Method | Information Gained | Reference |

|---|---|---|---|

| Optimized Geometry | DFT, AM1 | Provides the most stable 3D structure, including bond lengths and angles. | researchgate.net |

| HOMO-LUMO Energies | DFT | Indicates electronic stability and reactivity. A large energy gap suggests high stability. | semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution, identifying regions susceptible to electrophilic or nucleophilic attack. | |

| Torsional Angles | X-ray, AM1 | Defines the conformation of flexible parts of the molecule. | researchgate.net |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | DFT, Variable Temp. NMR | Determines the relative stability and equilibrium position of tautomers or isomers. | researchgate.net |

These computational investigations are crucial for understanding the intrinsic properties of this compound and its derivatives, providing a theoretical foundation for their synthesis and application. dntb.gov.ua

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Drug Candidates Incorporating 4-(Trifluoromethyl)pyrimidine

The synthesis of drug candidates featuring the this compound core often begins with precursors such as ethyl trifluoroacetoacetate. ijrar.com A common synthetic strategy involves the cyclization of appropriate precursors that already contain the trifluoromethyl and cyano groups to form the pyrimidine (B1678525) ring. Another approach is the direct fluorination of pre-existing pyrimidine derivatives to introduce the trifluoromethyl group. researchgate.net

For instance, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were designed and synthesized in four steps starting from ethyl trifluoroacetoacetate. ijrar.com In another study, 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives were synthesized using a scaffold-hopping strategy to discover new inhibitors of Werner (WRN) helicase. nih.gov The synthesis of these compounds allows for the introduction of various substituents at different positions of the pyrimidine ring, enabling the fine-tuning of their biological activity. The versatility of the pyrimidine scaffold allows for structural modifications at the 2, 4, 5, and 6 positions, facilitating the creation of diverse chemical libraries for screening.

Anticancer Agents and Related Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, and metastasis. nih.gov Several this compound derivatives have been identified as potent FAK inhibitors. For example, a series of 2,4-disubstituted-5-(trifluoromethyl)pyrimidine compounds were found to inhibit FAK at nanomolar concentrations (IC50 = 6 nM) and suppress the proliferation of cancer cell lines such as U87-MG and A549. nih.gov The trifluoromethyl group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, contributing to their high binding affinity. nih.gov The pyrimidine core itself is a key scaffold for many FAK inhibitors, with the 2,4-diaminopyrimidine (B92962) structure being particularly common. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical target in cancer therapy, and its signaling pathway is often dysregulated in various tumors. ijrar.com A new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors. ijrar.com One of the most potent compounds from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, exhibited significant inhibitory activity against EGFR kinase and several cancer cell lines. ijrar.com The mechanism of action involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways that are essential for cell growth and proliferation.

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

In one study, a series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their antitumor activity. researchgate.net The most potent compound was found to induce apoptosis in H1975 lung cancer cells by increasing the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, this compound arrested the cell cycle at the G2/M phase, preventing the cancer cells from dividing. researchgate.net

Similarly, a study on 2-amino-4-(trifluoromethyl)pyrimidine derivatives revealed that the most active compounds induced early apoptosis and G2/M phase cell cycle arrest in HCT116 colon cancer cells. nih.gov Another research effort found that a different set of pyrimidine-morpholine hybrids, including a compound with a 4-(trifluoromethyl)benzyl group, led to G1-phase cell cycle arrest and an increase in caspase activity, which is indicative of apoptosis induction. mdpi.com

While the primary anticancer mechanisms of many this compound derivatives involve the inhibition of specific enzymes or signaling pathways, some pyrimidine-based compounds have been shown to interact directly with DNA. DNA is a significant target for many small-molecule anticancer agents. researchgate.net Although specific studies focusing solely on this compound as a DNA targeting agent are less common, the broader class of pyrimidine derivatives has been explored for this purpose. The planar structure of the pyrimidine ring allows for potential intercalation between DNA base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell death. Further research is needed to fully elucidate the DNA-targeting capabilities of this compound compounds.

Induction of Apoptosis and Cell Cycle Arrest

Antimicrobial Properties

In addition to their anticancer effects, compounds containing the this compound scaffold have also been investigated for their antimicrobial properties.

Several studies have demonstrated the antibacterial potential of this compound derivatives against a range of pathogenic bacteria. In one study, a series of novel trifluoromethylpyrimidine analogues were synthesized and screened against both Gram-positive and Gram-negative bacteria. Certain compounds showed significant antibacterial activity, particularly against the Gram-positive bacteria Clostridium perfringens, Bacillus pumilus, and Enterococcus faecalis. Notably, some of these compounds were more potent than standard antibiotics like ampicillin, tetracycline, and streptomycin (B1217042) against Enterococcus faecalis.

Another study reported the synthesis of 4-trifluoromethyl bithiazole analogues which exhibited broad-spectrum antimicrobial activity. nih.gov While not pyrimidines themselves, this highlights the utility of the trifluoromethyl group in developing antimicrobial agents. Research on 2-(N′-benzylidinehydrazino)-4-trifluoromethyl pyrimidines also showed their potential as antimicrobial agents. nih.govwiley.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Table of Research Findings on this compound Derivatives

| Compound Class/Derivative | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-Disubstituted-5-(trifluoromethyl)pyrimidines | FAK Inhibition | Inhibited FAK at nanomolar levels (IC50 = 6 nM) and suppressed proliferation of U87-MG and A549 cancer cells. | nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR Inhibition | A lead compound showed potent inhibition of EGFR kinase (IC50 = 0.091 μM) and A549 cells (IC50 = 0.35 μM). | ijrar.com |

| Trifluoromethyl-substituted pyrimidines | Apoptosis & Cell Cycle Arrest | Induced apoptosis in H1975 cells by modulating Bax, Bcl-2, and p53 expression; caused G2/M cell cycle arrest. | researchgate.net |

| 2-Amino-4-(trifluoromethyl)pyrimidines | Apoptosis & Cell Cycle Arrest | Induced early apoptosis and G2/M phase arrest in HCT116 colon cancer cells. | nih.gov |

| Trifluoromethylpyrimidine analogues | Antibacterial Activity | Showed significant activity against Gram-positive bacteria, with some compounds more potent than standard antibiotics against Enterococcus faecalis. |

Antifungal Activity

Derivatives of this compound have emerged as a promising class of antifungal agents, with research demonstrating their efficacy against a variety of plant pathogenic fungi. The introduction of the trifluoromethyl group is often associated with enhanced fungicidal properties.

A study focused on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety revealed significant antifungal activities. frontiersin.org Most of the synthesized compounds showed notable inhibition against several species of Botrytis cinerea (affecting cucumbers, strawberries, tobacco, and blueberries), Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org Particularly, compounds 4 , 5h , 5o , and 5r from this series demonstrated marked activity against three of the four tested Botrytis cinerea strains, highlighting them as potential lead structures for new fungicides. frontiersin.org The in vitro antifungal activity was assessed by the mycelial growth rates method, with inhibition rates for several compounds exceeding 70% at a concentration of 50 µg/mL. frontiersin.org

Another series of twenty-three novel trifluoromethyl pyrimidine derivatives incorporating an amide moiety also exhibited good to excellent in vitro antifungal activities against a panel of fungi including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov Notably, compounds 5b , 5j , and 5l from this series showed exceptional activity against B. cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were comparable or superior to the commercial fungicide tebuconazole. nih.gov

Furthermore, research on trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) thioether moieties has identified compounds with potent antifungal effects. tandfonline.com Specifically, compounds 7s and 7t displayed remarkable activity against Sclerotinia sclerotiorum, with inhibition rates of 80.13% and 81.70% at 50 µg/mL, surpassing the control agent Pyrimethanil (B132214). tandfonline.com Their respective EC50 values were 14.68 µg/mL and 13.06 µg/mL, significantly better than Pyrimethanil's 46.94 µg/mL. tandfonline.com

The table below summarizes the antifungal activity of selected this compound derivatives.

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| 5b | Botrytis cinerea | 50 | 96.76 | nih.gov |

| 5j | Botrytis cinerea | 50 | 96.84 | nih.gov |

| 5l | Botrytis cinerea | 50 | 100 | nih.gov |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | nih.gov |

| 7s | Sclerotinia sclerotiorum | 50 | 80.13 | tandfonline.com |

| 7t | Sclerotinia sclerotiorum | 50 | 81.70 | tandfonline.com |

| 4j | Alternaria solani | - | IC50 = 17.11 µg/mL | amazonaws.com |

| 4k | Alternaria solani | - | IC50 = 20.64 µg/mL | amazonaws.com |

Antiviral Properties

The pyrimidine nucleus is a well-established scaffold in the development of antiviral drugs, and the inclusion of a trifluoromethyl group can further enhance this activity. nih.govresearchgate.net While extensive research on this compound itself is ongoing, related structures have shown significant promise.

A study on 4-trifluoromethyl bithiazole analogues demonstrated broad-spectrum antiviral activity. nih.gov Two compounds from this series, 8a and 8j , exhibited low micromolar activity against all tested viruses, which included human rhinovirus A16 (hRVA16), enterovirus D68 (EVD68), and Zika virus (ZIKV). nih.gov This highlights the potential of the trifluoromethyl group in designing novel antiviral agents. Although these compounds are bithiazoles, the findings suggest that the 4-trifluoromethyl moiety is a key contributor to the observed antiviral effects and supports its use in other heterocyclic systems like pyrimidines.

General research into pyrimidine derivatives confirms their potential as antiviral agents, interfering with viral replication by inhibiting essential enzymes like DNA or RNA polymerase. researchgate.net This has led to the successful development of numerous pyrimidine-based antiviral drugs. researchgate.netmdpi.com The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and receptor binding affinity, make this compound a valuable core for the synthesis of new antiviral drug candidates. nih.gov

Anti-inflammatory Agents

Pyrimidine derivatives are recognized for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govnih.gov The incorporation of a trifluoromethyl group into the pyrimidine structure has been explored to develop new and effective anti-inflammatory agents.

Research has shown that certain pyrimidine-based compounds can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov A study on new 1,4,5,6-tetrahydropyrimidine-2-carboxamides identified N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide as a compound with significant anti-inflammatory activity. semanticscholar.org In a carrageenan-induced paw edema model in rats, this compound demonstrated a 46.4% suppression of the inflammatory response. semanticscholar.org

Furthermore, a series of 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-ones were evaluated for their anti-inflammatory potential. nih.gov One of the derivatives, compound 1 , displayed potent anti-inflammatory properties in vitro. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the design of novel anti-inflammatory drugs.

Other Therapeutic Applications

Thiamin Phosphate (B84403) Synthase Inhibition

The enzyme thiamin phosphate synthase (ThiE) is a crucial component in the biosynthesis of thiamin (Vitamin B1) in microorganisms, making it an attractive target for antimicrobial drug development. researchgate.net An analogue of a natural pyrimidine substrate, 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP), has been shown to act as an inhibitor of this enzyme. researchgate.net

In bacteria, CF3-HMP is converted by the enzyme ThiD to its pyrophosphate form, 4-amino-5-(hydroxymethyl)-2-(trifluoromethyl)pyrimidine pyrophosphate (CF3-HMP-PP). researchgate.net Mechanistic studies have demonstrated that CF3-HMP-PP is a very poor substrate for thiamin phosphate synthase. nih.gov The rate of catalysis for the natural substrate is over 7800 times greater than that for the trifluoromethyl analogue [k(cat)(CH3) > 7800k(cat)(CF3)]. researchgate.netnih.gov This poor processing by the enzyme effectively leads to its inhibition. researchgate.netnih.gov The inhibition of ThiE by this trifluoromethylpyrimidine derivative has been shown to culminate in the inhibition of E. coli growth, underscoring the potential of this mechanism for developing new antibiotics. researchgate.net

CD38 Inhibitors

CD38 is a multifunctional enzyme that plays a key role in regulating cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical molecule in cellular metabolism and signaling. google.com Inhibition of CD38 is being explored as a therapeutic strategy for a variety of diseases, including metabolic disorders and cancer.

A specific derivative, 2-(1H-imidazol-1-yl)-N-(2-(2-methoxyethoxy)pyrimidin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide , has been identified as a CD38 inhibitor. google.comorpha.net This compound has received an orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of primary mitochondrial myopathy. fda.gov The designation highlights the potential of this this compound derivative to address unmet medical needs in rare diseases by targeting the CD38 enzyme.

LRRK2 Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. nih.gov Consequently, the inhibition of LRRK2 kinase activity is a major focus for the development of disease-modifying therapies. Several potent and selective LRRK2 inhibitors are based on the this compound scaffold.

One notable example is GNE-7915 , chemically known as (4-(4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone. nih.govnih.gov GNE-7915 is a highly potent and selective LRRK2 inhibitor with an IC50 of 9 nM. nih.govapexbt.com Its development involved property and structure-based drug design to achieve a desirable balance of cellular potency, kinase selectivity, metabolic stability, and brain penetration. nih.gov

The table below presents selected LRRK2 inhibitors containing the this compound core.

Table 2: Selected this compound-based LRRK2 Inhibitors

| Compound Name | Chemical Structure | LRRK2 Inhibition (IC50) | Source |

|---|---|---|---|

| GNE-7915 | (4-(4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone | 9 nM | nih.govapexbt.com |

| GNE-9605 | N2-(5-chloro-1-((3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | 18.7 nM | Not specified in search results |

Protein Tyrosine Phosphatase 1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govgoogle.com Inhibition of PTP1B is a well-established strategy to enhance insulin sensitivity. nih.govresearchgate.net While direct research on the specific inhibitory activity of this compound against PTP1B is not extensively documented in the reviewed literature, the analysis of related molecules containing either the trifluoromethyl group or a pyrimidine scaffold provides insights into its potential role in the design of PTP1B inhibitors.

The trifluoromethyl (-CF3) group is a common feature in various PTP1B inhibitors, where it often contributes to enhanced potency. For instance, a study on glycyrrhetinic acid (GA) derivatives found that the trifluoromethyl derivative of indole-GA (compound 4f ) was the most potent PTP1B inhibitor in its series, with an IC50 value of 2.5 µM. nih.gov This potency was superior to that of several positive controls. nih.gov Similarly, in a series of N-phenylpyrazole-GA inhibitors, the derivative bearing a trifluoromethyl group (compound 5f ) showed improved inhibitory activity (IC50 = 4.4 µM) compared to the unsubstituted analog. nih.gov The enhanced activity of these trifluoromethyl-containing compounds is often attributed to favorable hydrophobic interactions within the enzyme's binding sites. nih.gov

On the other hand, the pyrimidine ring is a heterocyclic scaffold that has been explored in the development of PTP1B inhibitors. nih.govresearchgate.net Although less potent than some other heterocyclic systems in certain studies, pyrimidine derivatives have been identified as showing PTP1B inhibitory activity. nih.govresearchgate.net

Given the established contribution of the trifluoromethyl group to the potency of PTP1B inhibitors and the use of the pyrimidine core as a scaffold, the this compound structure represents a potentially valuable building block for the design of novel PTP1B inhibitors. The combination of the electron-withdrawing trifluoromethyl group and the nitrogen-containing aromatic pyrimidine ring could lead to unique binding interactions with the PTP1B enzyme. However, specific research to synthesize and evaluate molecules incorporating the this compound moiety is required to validate this hypothesis.

Table of PTP1B Inhibitors Containing Trifluoromethyl or Pyrimidine Moieties

| Compound ID | Structure | Compound Name | PTP1B IC50 (µM) | Inhibition Type |

| 4f | Indole-glycyrrhetinic acid derivative | 2.5 | Non-competitive | |

| 5f | N-phenylpyrazole-glycyrrhetinic acid derivative | 4.4 | Not Specified | |

| 6m | 1-((3S,5R,10S,13R)-17-((R)-4-carboxybutan-2-yl)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-(3-(trifluoromethyl)benzyl)methanaminium Chloride | Not Specified | Uncompetitive | |

| 6n | 1-((3S,5R,10S,13R)-17-((R)-4-carboxybutan-2-yl)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-(4-(trifluoromethyl)benzyl)methanaminium Chloride | Not Specified | Uncompetitive |

Applications in Agrochemical Research

Herbicidal Agents

Derivatives of trifluoromethylpyrimidine have been investigated for their herbicidal properties, demonstrating their potential in weed management. acs.org Research has shown that modifying the pyrimidine (B1678525) structure can lead to potent herbicidal activity against various weed species. google.com

The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial target for many herbicides. Current time information in Bangalore, IN.scispace.comnyxxb.cn This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Current time information in Bangalore, IN.nyxxb.cn Inhibition of ALS disrupts this pathway, leading to plant death. Current time information in Bangalore, IN.

Several chemical families of ALS-inhibiting herbicides exist, including pyrimidinylthiobenzoates, which feature a pyrimidine core structure. Current time information in Bangalore, IN.nyxxb.cn This demonstrates the utility of the pyrimidine scaffold in designing ALS inhibitors. While research into trifluoromethylpyrimidine derivatives specifically as ALS inhibitors continues, other modes of action have also been identified for this class of compounds. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which include a trifluoromethylphenyl group, have been synthesized and shown to possess significant herbicidal activity. google.com The most active of these compounds, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, was found to act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), another key enzyme in plant biosynthesis. google.com

| Herbicide Class | Target Enzyme | Relevance of Pyrimidine Core |

| Pyrimidinylthiobenzoates | Acetolactate Synthase (ALS) | The chemical family is defined by the pyrimidine scaffold. Current time information in Bangalore, IN.nyxxb.cn |

| Pyrido[2,3-d]pyrimidines | Protoporphyrinogen Oxidase (PPO) | Derivatives have shown potent herbicidal activity. google.com |

Insecticidal Agents

The 4-(trifluoromethyl)pyrimidine structure is a valuable component in the creation of novel insecticides. google.com.pg Pyrimidine derivatives have been designed and synthesized to show efficacy against a range of insect pests, including Mythimna separata and Spodoptera frugiperda. google.com.pg

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth, development, and reproduction of insects, rather than causing immediate death. They often target hormonal pathways unique to insects, making them selectively toxic and safer for non-target organisms. Pyrimidine derivatives are recognized as a class of IGRs.

A notable example is Benzpyrimoxan, a novel insecticide characterized by a pyrimidine derivative structure. This compound exhibits remarkable activity against the nymphs of rice planthoppers, including strains that have developed resistance to existing insecticides. Benzpyrimoxan functions as an IGR, disrupting the molting process of the nymphs. Due to its selective action and low impact on beneficial arthropods, it is considered a valuable tool for integrated pest management (IPM) strategies.

Further research into pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety has yielded compounds with excellent insecticidal activity against pests such as Mythimna separata and Aphis medicagini.

Fungicidal Agents

The development of fungicides is one of the most successful applications of the this compound core in agrochemistry. Numerous studies have reported the synthesis of novel derivatives with potent activity against a wide array of plant pathogenic fungi. google.com.pg

A significant amount of research has focused on controlling Botrytis cinerea (gray mold), a devastating fungal pathogen affecting many crops. One study detailed the synthesis of a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds, many of which demonstrated excellent fungicidal activity. For example, compound III-3 from this series showed higher activity than the commercial fungicides pyrimethanil (B132214) and cyprodinil (B131803) in certain assays.

Another class of compounds, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, also exhibited significant antifungal activity against several types of Botrytis cinerea. Similarly, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown high inhibition rates against B. cinerea, with some compounds achieving 100% inhibition in vitro. google.com.pg

**Table of In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives against *Botrytis cinerea***

| Compound Series | Specific Compound | Target Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|---|

| Trifluoromethyl pyrimidine amides | Compound 5j | B. cinerea | 96.84% | google.com.pg |

| Trifluoromethyl pyrimidine amides | Compound 5l | B. cinerea | 100% | google.com.pg |

| 1,2,4-Triazolo[4,3-c]pyrimidines | Compound 4 | Cucumber B. cinerea | 75.86% | |

| 1,2,4-Triazolo[4,3-c]pyrimidines | Compound 5o | Cucumber B. cinerea | 80.38% | |

| 1,2,4-Triazolo[4,3-c]pyrimidines | Compound 4 | Strawberry B. cinerea | 82.68% |

Nematicidal Agents

Plant-parasitic nematodes are a major threat to global agriculture, causing significant economic losses. The search for effective and environmentally safer nematicides is an ongoing research priority. While the trifluoromethylpyrimidine scaffold is well-established in other areas of agrochemical research, its application in nematicides is an emerging field.

Research has indicated that trifluoromethylpyrimidine derivatives are being explored for their potential nematicidal properties. google.com.pg Studies on related fluorinated heterocyclic compounds have shown promise, suggesting that the unique properties of the trifluoromethyl group could be beneficial for developing nematode control agents. However, detailed public data on specific this compound-based nematicides and their efficacy remains limited compared to the extensive research available for its fungicidal and insecticidal applications.

Structure-Activity Relationships in Agrochemicals

Understanding the structure-activity relationship (SAR) is crucial for optimizing the design of new agrochemicals. For trifluoromethylpyrimidine derivatives, several key insights have been established.

The trifluoromethyl group itself is a critical component, generally enhancing the biological activity of the molecule. sioc-journal.cn Its high electronegativity and lipophilicity can improve metabolic stability and the ability of the compound to penetrate biological membranes. sioc-journal.cn

In Fungicides: For 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, substitutions on the phenyl ring significantly influence fungicidal activity. The presence of a fluorine atom at the ortho-position of the phenyl ring was found to be important for maintaining activity against B. cinerea. In another study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, the introduction of a halogen atom or other electron-withdrawing groups (like -CN, -CF3, -NO2) on the attached phenyl ring generally improved antifungal activity.

In Insecticides: SAR studies of phenyl pyrimidine derivatives revealed that modifications to the pyrimidine ring itself are vital. In the development of Benzpyrimoxan, replacing a substituent on the pyrimidine ring with a methoxy (B1213986) group resulted in a more than tenfold increase in insecticidal activity against the brown planthopper.

Environmental Impact and Metabolism in Agrochemical Applications

The introduction of the this compound moiety into agrochemicals is driven by the desire to enhance biological activity. However, the strong carbon-fluorine bonds in the trifluoromethyl group also raise questions about the environmental fate and metabolism of these compounds. researchgate.net Understanding the degradation pathways and the impact of these chemicals and their metabolites on the environment is crucial for sustainable agriculture. nih.gov Agrochemicals containing this structural feature undergo various transformation processes in the environment, including microbial degradation, hydrolysis, and photolysis. mdpi.comfao.org

The environmental behavior of pesticides is influenced by a combination of the compound's chemical properties and environmental conditions such as soil type, pH, temperature, and microbial activity. oregonstate.edu Generally, the degradation of pesticides can be categorized into three phases. Phase 1 involves the transformation into more water-soluble and less toxic products through reactions like oxidation, reduction, or hydrolysis. Phase 2 sees the conversion of these products into sugars and amino acids. Finally, Phase 3 involves the formation of less toxic secondary conjugates. mdpi.com

Research into pyridine-containing pesticides provides insight into the potential environmental fate of pyrimidine analogues. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom(s) in the pyrimidine ring can make the molecule susceptible to nucleophilic substitution, potentially leading to faster degradation in soil and water. nih.gov

Detailed studies on specific agrochemicals illustrate these processes. For instance, the herbicide pyroxsulam, which contains a trifluoromethylpyridine structure closely related to trifluoromethylpyrimidine, is known to be moderately persistent. Its primary routes of degradation are aqueous photolysis, with a half-life of 4.5 days, and aerobic soil metabolism, with half-lives ranging from 2.6 to 14.6 days. epa.gov

The insecticide flonicamid (B1672840), another trifluoromethylpyridine-based agrochemical, is reported to be non-persistent in soil but may persist in aquatic systems. herts.ac.uk Its degradation is significantly influenced by pH, with increased stability in acidic conditions and rapid breakdown in alkaline media. ekb.eg

Microbial action is a key driver of degradation for many pesticides. isa-arbor.com Bacteria and fungi can utilize pesticides as a source of carbon and energy, breaking them down into simpler, non-toxic compounds. mdpi.comisa-arbor.com For example, bacteria such as Bacillus and Pseudomonas have been shown to degrade the pharmaceutical fluoxetine, producing 4-(trifluoromethyl)phenol (B195918) as a metabolite, which is then further broken down. researchgate.net This suggests that soil microorganisms possess metabolic pathways capable of transforming the trifluoromethyl-aromatic structure.

Degradation and Metabolism of Related Agrochemicals

While specific data on agrochemicals featuring the this compound core is limited in the provided search results, the behavior of closely related trifluoromethylpyridine agrochemicals provides valuable insights.

| Agrochemical | Type | Degradation Pathway(s) | Half-life (DT₅₀) | Key Metabolites Identified |

| Pyroxsulam | Herbicide | Aqueous Photolysis, Aerobic Soil Metabolism epa.gov | Aqueous Photolysis: 4.5 daysAerobic Soil: 2.6 - 14.6 days epa.gov | 5-OH-XDE-742, 7-OH-XDE-742, DFP-ATSA, TPSA, XDE-742 CSF, XDE-742 PSA epa.gov |

| Flonicamid | Insecticide | Hydrolysis, Soil Metabolism herts.ac.ukekb.eg | Soil: 2.46 days (clay-loam, pH 8.59)River Water: 37.3 days ekb.eg | 4-(trifluoromethyl)nicotinic acid (TFNA), N-(cyanomethyl) isonicotinamide, 4-(trifluoromethyl) pyridine (B92270) ekb.eg |

| Flupyrsulfuron-methyl | Herbicide | Chemical Cyclization, Metabolism in soil nih.govnih.gov | Degrades quickly in soil, water, and sediment nih.gov | 1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2,4-dione nih.gov |

The mobility of these compounds in soil is another important factor. Pyroxsulam, for example, weakly sorbs to soil and is considered mobile to highly mobile, which may present a risk for movement into surface or ground water. epa.gov Conversely, flonicamid shows high aqueous solubility but is not expected to leach significantly to groundwater based on its rapid soil degradation. herts.ac.uk

Applications in Material Science

Polymer Chemistry

The 4-(trifluoromethyl)pyrimidine moiety serves as a valuable building block in polymer chemistry. Its integration into polymer backbones or as a pendant group can significantly modify the physical and chemical properties of the resulting polymers. Derivatives such as 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate are explored as monomers or building blocks for creating advanced polymers with desirable characteristics like enhanced durability and resistance. chemimpex.com

The presence of the trifluoromethyl (-CF3) group in the pyrimidine (B1678525) ring contributes to the enhanced thermal stability and chemical resistance of polymers. The high bond energy of the C-F bond makes the -CF3 group exceptionally stable. This stability is transferred to the polymer matrix, increasing its resistance to thermal degradation. For instance, pyrimidinethiol derivatives have been shown to improve the thermal stability of polyvinyl chloride (PVC) composites. Polyimides containing trifluoromethyl groups exhibit high thermal stability, with decomposition temperatures (representing a 5% weight loss) reaching up to 532°C in air. bohrium.com These fluorinated polyimides also demonstrate low water absorption and good isothermal stability. bohrium.com Similarly, hyperbranched polyimides containing pyrimidine nuclei show good thermal properties, which can be further enhanced by copolymerizing with monomers like 4,4′-diaminodiphenyl ether (ODA). tandfonline.com The incorporation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine into specialty polymers and coatings also results in improved chemical resistance and durability for industrial applications. chemimpex.com

Table 1: Thermal Properties of Polyimides Containing Trifluoromethyl Groups

| Polymer | Td5% (°C in N2)¹ | Tg (°C)² | Reference |

|---|---|---|---|

| PyDPM-PMDA | >467 | 358-473 | royalsocietypublishing.org |

| PyDPM-6FDA | >467 | 358-473 | royalsocietypublishing.org |

| ATFT/BTDA | ~530 | - | bohrium.com |

| ATFT/6FDA | ~532 | - | bohrium.com |

| co-HBPI-2 | >400 | - | tandfonline.com |

¹Td5%: Temperature at 5% weight loss. ²Tg: Glass transition temperature.

Liquid Crystals